molecular formula C20H18FNO3 B11386887 N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-methoxybenzamide

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-methoxybenzamide

Cat. No.: B11386887
M. Wt: 339.4 g/mol
InChI Key: WWZSFSIYPRFCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide is a complex organic compound that features a combination of fluorophenyl, furan, and methoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 2-fluorobenzyl chloride with a suitable base to form the 2-fluorobenzyl intermediate.

    Formation of the Furan Intermediate: In parallel, furan-2-carbaldehyde is reacted with a reducing agent to form the furan-2-ylmethyl intermediate.

    Coupling Reaction: The two intermediates are then coupled with 3-methoxybenzoyl chloride in the presence of a base to form the final product, N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-methoxybenzamide
  • N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide

Uniqueness

N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide is unique due to the specific positioning of the methoxy group on the benzamide ring, which can influence its chemical reactivity and biological activity. This positional specificity can lead to different interactions with molecular targets compared to its analogs.

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methoxybenzamide

InChI

InChI=1S/C20H18FNO3/c1-24-17-8-4-7-15(12-17)20(23)22(14-18-9-5-11-25-18)13-16-6-2-3-10-19(16)21/h2-12H,13-14H2,1H3

InChI Key

WWZSFSIYPRFCCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.